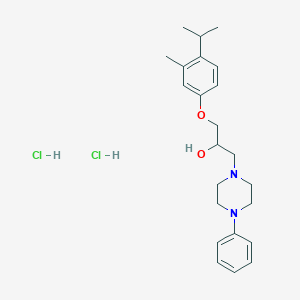![molecular formula C23H15Cl2FO3 B5050726 7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B5050726.png)
7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is a synthetic compound that belongs to the class of flavones. It is commonly known as DBCO-Fluor or DBCO-Fluor 488. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including biochemistry, molecular biology, and pharmacology.
作用机制
The mechanism of action of DBCO-Fluor is based on the covalent bonding between the DBCO group and the azide group of the biomolecule. This reaction is known as the copper-free click chemistry reaction, which is a bioorthogonal reaction that occurs under physiological conditions. The covalent bond formation between DBCO-Fluor and the biomolecule results in the formation of a stable conjugate that can be detected using fluorescence microscopy or flow cytometry.
Biochemical and Physiological Effects:
DBCO-Fluor has minimal biochemical and physiological effects on cells and tissues, making it an ideal fluorescent tag for imaging and detection applications. It does not interfere with cellular processes or alter the structure or function of biomolecules. However, it is important to note that the covalent bonding between DBCO-Fluor and the biomolecule may affect the activity or function of the biomolecule, depending on the site of conjugation.
实验室实验的优点和局限性
The advantages of using DBCO-Fluor in lab experiments include its high specificity and sensitivity for biomolecule labeling, its bioorthogonal reaction mechanism, and its minimal interference with cellular processes. However, there are some limitations to its use, including its relatively high cost compared to other fluorescent dyes, its limited stability in aqueous solutions, and its potential for non-specific binding to biomolecules.
未来方向
There are several future directions for the use of DBCO-Fluor in scientific research. One potential application is in the development of new imaging and detection techniques for biomolecules in cells and tissues. Another direction is in the development of new bioconjugation strategies using DBCO-Fluor and other click chemistry reactions. Additionally, there is potential for the use of DBCO-Fluor in drug discovery and development, where it can be used for screening and identifying potential drug targets.
合成方法
The synthesis of DBCO-Fluor involves several chemical reactions, including the condensation of 3-(4-fluorophenyl)-2-methylchromen-4-one with 3,4-dichlorobenzyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then treated with a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a fluorescent dye, such as 5-carboxyfluorescein (5-FAM), to yield the final product, DBCO-Fluor.
科学研究应用
DBCO-Fluor has been extensively used in scientific research for various applications, including protein labeling, imaging, and detection. It is commonly used as a fluorescent tag for bioconjugation reactions, where it is coupled with biomolecules, such as antibodies, peptides, and proteins. The resulting conjugates can be used for imaging and detection of specific biomolecules in cells and tissues. DBCO-Fluor has also been used for studying protein-protein interactions, enzyme activity, and cellular trafficking.
属性
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-3-(4-fluorophenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2FO3/c1-13-22(15-3-5-16(26)6-4-15)23(27)18-8-7-17(11-21(18)29-13)28-12-14-2-9-19(24)20(25)10-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFRSGCUZKBCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5050646.png)
![3-methyl-N'-[1-(3-pyridinyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5050652.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5050673.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5050681.png)
![[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5050684.png)



![N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5050718.png)
![N-[2-(acetylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5050723.png)
![3-[1-(3,4-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B5050730.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050732.png)
![1-acetyl-4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5050739.png)